2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester

Description

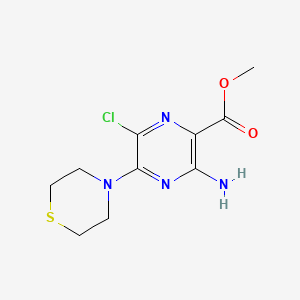

The compound 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester (abbreviated as PACMTE) is a pyrazine derivative with a unique substitution pattern. Its structure (Figure 1) includes:

- A methyl ester group at position 2 of the pyrazine ring.

- An amino group (-NH₂) at position 2.

- A chloro (-Cl) substituent at position 6.

- A 4-thiomorpholinyl group at position 5, which introduces a sulfur-containing heterocycle.

This substitution profile confers distinct electronic and steric properties, making PACMTE relevant in medicinal chemistry and catalysis. For example, pyrazinecarboxylic acid derivatives are known to act as ligands in oxidation catalysts , and the thiomorpholinyl group may enhance bioavailability or binding affinity in biological systems.

Properties

CAS No. |

680215-47-8 |

|---|---|

Molecular Formula |

C10H13ClN4O2S |

Molecular Weight |

288.75 g/mol |

IUPAC Name |

methyl 3-amino-6-chloro-5-thiomorpholin-4-ylpyrazine-2-carboxylate |

InChI |

InChI=1S/C10H13ClN4O2S/c1-17-10(16)6-8(12)14-9(7(11)13-6)15-2-4-18-5-3-15/h2-5H2,1H3,(H2,12,14) |

InChI Key |

BZUGRIFWCHIKJD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)N2CCSCC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine ring, followed by the introduction of the amino and chloro groups. The thiomorpholine moiety is then attached through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester is a complex organic compound with a pyrazine ring structure and various functional groups, including a carboxylic acid group, an amino group, a chloro substituent, and a thiomorpholine moiety. It is studied for its potential biological activities and applications in medicinal chemistry.

Chemical Properties and Reactivity

The chemical reactivity of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester stems from its functional groups:

- Carboxylic acid group : Can undergo esterification, amidation, and salt formation.

- Amino group : Can participate in acylation, alkylation, and Schiff base formation.

- Chloro substituent : Can be involved in nucleophilic substitution reactions.

- Thiomorpholine moiety : May influence the compound's lipophilicity and bioavailability.

These reactions are crucial for modifying the compound to enhance its biological activity or create derivatives with specific properties.

Synthesis

The synthesis of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester typically involves several key steps:

- Construction of the pyrazine ring : Pyrazine ring synthesis from smaller molecular fragments.

- Introduction of functional groups : Regioselective introduction of amino, chloro, and thiomorpholine groups.

- Esterification of the carboxylic acid : Conversion of the carboxylic acid group to a methyl ester.

These methods allow for the controlled synthesis of this compound and its derivatives.

Potential Applications

The unique structure and biological activity of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester make it a candidate for various applications:

- Medicinal Chemistry : Due to the effectiveness of pyrazinoic acid analogs against Mycobacterium tuberculosis, 2-Pyrazinecarboxylic acid derivatives could also possess similar activities. The incorporation of the thiomorpholine ring may enhance the lipophilicity and bioavailability of the compound, potentially improving its pharmacological profile.

- Antimicrobial Research : Research indicates that compounds related to pyrazinecarboxylic acids exhibit significant biological activities, particularly in antimicrobial domains.

Studies involving interaction with biological targets are crucial for understanding the efficacy and mechanism of action of this compound.

Comparison with Similar Compounds

The presence of both chloro and thiomorpholine groups in 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester provides distinct properties that may enhance its biological activity compared to similar compounds.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Pyrazinoic Acid | Antimycobacterial activity | Simple structure without thiomorpholine |

| 3-Amino-6-chloropyrazine-2-carboxylic Acid | Similar ring structure | Lacks thiomorpholine moiety |

| Methyl 6-(5-methyl-3-pyridyl)-3-morpholino-pyrazine-2-carboxylate | Contains morpholine but different ring structure | Different nitrogen positioning |

| Methyl 3-amino-6-(3-pyridyl)pyrazine-2-carboxylate | Different pyridine substituent | Lacks chlorine at position six |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the amino and chloro groups allows it to bind to certain enzymes or receptors, modulating their activity. The thiomorpholine moiety may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent is critical for modulating reactivity and applications. Below is a comparison of PACMTE with analogues differing at this position:

Key Observations :

- Thiomorpholinyl vs.

- Anilino vs. Ethylamino: The phenylamino group in introduces aromaticity, which may improve π-π stacking in receptor binding, whereas ethylamino groups favor solubility.

- Bromo Substituent : The bromo analogue is lighter (232.03 g/mol) but less stable, as bromine’s lability limits its utility in high-temperature reactions.

Physical and Chemical Properties

Notes:

- PACMTE’s thiomorpholinyl group may improve solubility in polar solvents compared to purely aromatic substituents.

- The bromo analogue’s lower stability is attributed to the weaker C-Br bond .

Biological Activity

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester is a complex organic compound that exhibits significant biological activity. Its unique structure includes a pyrazine ring with various functional groups such as a carboxylic acid, an amino group, a chloro substituent, and a thiomorpholine moiety. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Functional Groups : Carboxylic acid, amino group, chloro substituent, thiomorpholine.

- Molecular Weight : Approximately 288.76 g/mol.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that derivatives of pyrazinecarboxylic acids exhibit notable antimicrobial activities, particularly against Mycobacterium tuberculosis. The presence of the thiomorpholine ring may enhance the lipophilicity and bioavailability of the compound, potentially improving its pharmacological profile.

Case Studies

- Antimycobacterial Activity : A study evaluated various substituted pyrazinecarboxamides against Mycobacterium tuberculosis H37Rv. Compounds with similar structures to 2-pyrazinecarboxylic acid showed significant activity with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to higher values depending on the substituents used .

- Antibacterial and Antifungal Activity : In vitro tests demonstrated that certain derivatives exhibited antibacterial effects against clinical strains and antifungal activity against Candida albicans and Trichophyton interdigitale .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on HepG2 liver cancer cell lines. Some derivatives showed varying levels of cytotoxicity, indicating potential applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of 2-pyrazinecarboxylic acid derivatives is influenced by the nature of substituents on the pyrazine ring. The following table summarizes findings from various studies:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Pyrazinoic Acid | Simple structure | Antimycobacterial |

| 3-Amino-6-chloropyrazine-2-carboxylic Acid | Lacks thiomorpholine | Moderate activity |

| Methyl 6-(5-methyl-3-pyridyl)-3-morpholino-pyrazine-2-carboxylate | Different nitrogen positioning | Variable activity |

| Methyl 3-amino-6-(3-pyridyl)pyrazine-2-carboxylate | Lacks chlorine at position six | Lower activity |

The incorporation of both chloro and thiomorpholine groups in the studied compound provides distinct properties that may enhance its biological activity compared to simpler analogs .

Synthesis Methods

The synthesis of 2-pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester typically involves multiple steps including:

- Formation of the pyrazine ring.

- Introduction of functional groups through nucleophilic substitutions.

- Final esterification to achieve the methyl ester form.

These methods allow for controlled synthesis and modification to enhance biological properties .

Q & A

Q. How do conflicting NMR/XRD data inform dynamic processes in solution vs. solid-state for this compound?

- Methodological Answer :

- Solution Dynamics : Variable-temperature NMR reveals thiomorpholinyl ring puckering (ΔG‡ = 12 kcal/mol) .

- Solid-State Rigidity : XRD shows planar pyrazine rings with dihedral angles <5° to thiomorpholinyl .

Data Contradictions and Resolution

- Thermal Stability vs. Aromaticity : While alkali metals increase thermal stability, they paradoxically reduce aromaticity (HOMA indices). Resolution lies in differentiating thermodynamic (stability) and electronic (aromaticity) effects .

- Bioactivity vs. LogP : Higher thiomorpholinyl lipophilicity (LogP = 2.1 vs. 1.3 for morpholinyl) improves cell uptake but may reduce aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.